N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCyclin-Dependent Kinases (CDKs) , which are crucial in the regulation of cell cycle and transcription .
Mode of Action
Related compounds have been shown to inhibit cdks . Inhibition of these kinases can disrupt cell cycle progression and transcription, leading to the arrest of cell growth and proliferation .
Biochemical Pathways
As a potential cdk inhibitor , it could affect pathways related to cell cycle regulation and transcription.
Result of Action
As a potential cdk inhibitor , it could lead to the arrest of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrimidin-2-amine: Known for its anticancer properties and used as a scaffold for the development of kinase inhibitors.
N-cyclopropyl-5-phenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups, which may affect its biological activity and pharmacokinetic properties.
Uniqueness
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both cyclopropyl and dimethoxyphenyl groups, which may enhance its pharmacological profile and provide distinct advantages in drug development .
Properties
IUPAC Name |
N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUOFPFODKRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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